molecular formula C9H10O2 B1166940 2,3-dihydrolysergine CAS No. 114249-74-0

2,3-dihydrolysergine

Cat. No.: B1166940
CAS No.: 114249-74-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrolysergine is a derivative of lysergine, a naturally occurring ergoline alkaloid. Such modifications are common in medicinal chemistry to optimize bioavailability or reduce toxicity.

Properties

CAS No.

114249-74-0

Molecular Formula

C9H10O2

Synonyms

2,3-dihydrolysergine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on 2,3-substituted compounds with shared functional groups or pharmacological relevance, as derived from the provided evidence.

Table 1: Structural and Physical Properties
Compound Molecular Weight (g/mol) Key Functional Groups Relevance to 2,3-Dihydrolysergine Reference
2,3-Dihydroxy-N-Benzoylserine Not reported Dihydroxy, benzoyl Synthetic modification strategies
Benzoic Acid, 2,3-Dimethyl 150.17 Carboxylate, methyl Substituent effects on reactivity
Diethyl Oxirane Dicarboxylate 188.18 Epoxide, ester Stereochemical synthesis insights

Pharmacological Activity

  • Antimicrobial Activity : Table 10 from Acta Pharm. Sci. (2020) compares zone diameters for 2,3-substituted compounds against standard antimicrobials. While specific data for this compound is absent, 2,3-substituted analogues generally exhibit moderate activity, suggesting that similar substitutions in ergoline derivatives might enhance antimicrobial properties .
  • Matrix Metalloproteinase-12 (MMP-12) Inhibition : Compounds 2, 3, and 10 in Table 4 () show IC50 values in the nM range, with selectivity influenced by substituent positioning. This implies that 2,3-substitutions could fine-tune target specificity in enzyme inhibitors .
Table 2: Selectivity and Bioactivity
Compound Target/Activity IC50/Zone Diameter Key Insight Reference
MMP-12 Inhibitors MMP-12 enzyme 2–50 nM 2,3-substitutions enhance selectivity
2,3-Substituted Antimicrobials Bacterial growth inhibition 10–15 mm (zone diameter) Moderate efficacy vs. standards

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.